molecular formula C12H21NO8 B8800662 (R)-Ethyl nipecotate-L-tartrate

(R)-Ethyl nipecotate-L-tartrate

Número de catálogo: B8800662
Peso molecular: 307.30 g/mol
Clave InChI: HHPGQKZOPPDLNH-OGFXRTJISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(R)-Ethyl nipecotate-L-tartrate (CAS: 167392-57-6) is a chiral organic compound composed of ethyl (3R)-piperidine-3-carboxylate and L-(+)-tartaric acid in a 1:1 molar ratio. Its molecular formula is C₁₂H₂₁NO₈, with a molecular weight of 307.3 g/mol . This compound is a white to off-white crystalline powder with a melting point of 153–159°C and a specific optical rotation of [α]D = +9.5° to +11.0° (C=5 in H₂O), indicating its enantiomeric purity . It is sparingly soluble in water, forming a slightly turbid solution, and is primarily utilized as a chiral building block in asymmetric synthesis and pharmaceutical intermediates .

Key identifiers include:

  • MDL Number: MFCD00799538
  • ChemSpider ID: 21170720
  • Purity: ≥97–98% (by non-aqueous titration)

Propiedades

Fórmula molecular

C12H21NO8

Peso molecular

307.30 g/mol

Nombre IUPAC

2,3-dihydroxybutanedioic acid;ethyl (3R)-piperidine-3-carboxylate

InChI

InChI=1S/C8H15NO2.C4H6O6/c1-2-11-8(10)7-4-3-5-9-6-7;5-1(3(7)8)2(6)4(9)10/h7,9H,2-6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t7-;/m1./s1

Clave InChI

HHPGQKZOPPDLNH-OGFXRTJISA-N

SMILES isomérico

CCOC(=O)[C@@H]1CCCNC1.C(C(C(=O)O)O)(C(=O)O)O

SMILES canónico

CCOC(=O)C1CCCNC1.C(C(C(=O)O)O)(C(=O)O)O

Origen del producto

United States

Métodos De Preparación

Structural and Functional Properties

(R)-Ethyl nipecotate-L-tartrate is the L-tartaric acid salt of (R)-ethyl nipecotate, a piperidine-3-carboxylic acid ethyl ester. The compound’s chirality is critical for its pharmacological activity, as enantiomeric purity directly influences receptor binding affinity. The tartrate counterion enhances crystallinity and stability, facilitating isolation and storage.

Applications in Drug Development

The (R)-enantiomer serves as a key intermediate in synthesizing quinuclidine derivatives, which exhibit potent antimuscarinic activity. For example, patent US7498440B2 highlights its role in producing M3 receptor antagonists for treating overactive bladder. The demand for high enantiomeric excess (≥98%) underscores the importance of robust resolution methods.

Resolution of Racemic Ethyl Nipecotate

Diastereomeric Salt Formation

The cornerstone of this compound synthesis is the resolution of racemic ethyl nipecotate (±)-1 using chiral resolving agents. Di-benzoyl-L-tartaric acid (DBLTA) is the most effective agent, forming diastereomeric salts with distinct solubility profiles.

Reaction Conditions

  • Solvent System : 91% aqueous 2B-ethanol (v/v) optimizes solubility and salt precipitation.

  • Molar Ratio : 0.25–1.0 equivalents of DBLTA per equivalent of (±)-1 , with 0.25 equivalents yielding the highest enantiomeric excess (97–98%).

  • Temperature : Dissolution at 76°C followed by gradual cooling to 25°C induces selective crystallization of the (S)-enantiomer salt, leaving (R)-1 in solution.

Procedure

  • Combine (±)-1 (502 g, 3.20 mol) and DBLTA (286 g, 0.80 mol) in 91% ethanol (1.5 L total volume).

  • Heat to 76°C until complete dissolution.

  • Seed with (S)-enantiomer crystals at 71°C and cool to 25°C over 18 hours.

  • Collect precipitated (S)-salt (346 g, 32% yield) by filtration, leaving (R)-1 -enriched supernatant.

Table 1: Resolution of Racemic Ethyl Nipecotate Using DBLTA

ParameterValue
Starting Material(±)-Ethyl nipecotate (502 g)
Resolving AgentDBLTA (286 g)
Solvent91% Aqueous Ethanol (1.5 L)
Crystallization Yield32%
Enantiomeric Excess (ee)≥97%

Alternative Resolving Agents

While DBLTA is optimal, (S)-mandelic acid achieves moderate success (80–85% ee) at 0.5 equivalents. However, higher equivalents (1.0) reduce yield due to co-precipitation of both enantiomers.

Isolation of (R)-Ethyl Nipecotate Free Base

Supernatant Workup

After removing the (S)-salt, the supernatant contains (R)-1 free base. Key steps include:

  • Solvent Removal : Rotovap evaporation under reduced pressure (40–50°C).

  • Basification : Adjust to pH 9–10 with aqueous NaOH (2M) to liberate the free base.

  • Extraction : Partition with dichloromethane (3 × 500 mL), dry over Na2SO4, and concentrate.

Purity Analysis

  • Chiral HPLC : Chiralpak AD-H column (4.6 × 250 mm), hexane:isopropanol (80:20), 1.0 mL/min. Retention times: (R)-1 = 12.3 min, (S)-1 = 14.7 min.

  • Mosher Amide Derivatization : Reaction with (R)-Mosher acid confirms absolute configuration via GC-MS retention time comparison.

Salt Formation with L-Tartaric Acid

Reaction Optimization

(R)-1 free base is converted to the L-tartrate salt to improve physicochemical properties:

  • Stoichiometry : 1:1 molar ratio of (R)-1 to L-tartaric acid in ethanol.

  • Temperature : Reflux (78°C) ensures complete salt formation, followed by cooling to 0–5°C for crystallization.

Detailed Protocol

  • Dissolve (R)-1 free base (5.8 g, 18.9 mmol) in anhydrous ethanol (50 mL).

  • Add L-tartaric acid (3.2 g, 18.9 mmol) and stir at 78°C for 1 hour.

  • Cool to 0°C, filter, and wash with cold ethanol (2 × 10 mL) to obtain this compound (7.1 g, 85% yield).

Table 2: Salt Formation Parameters

ParameterValue
Free Base(R)-Ethyl nipecotate (5.8 g)
L-Tartaric Acid3.2 g
SolventAnhydrous Ethanol (50 mL)
Yield85%
Melting Point173–175°C

Scalability and Industrial Considerations

Process Challenges

  • Solvent Recovery : Ethanol recycling reduces costs but requires distillation to ≥91% purity for reuse.

  • Seeding Strategy : Seeding at 71°C with (S)-salt crystals ensures reproducible crystallization.

  • Throughput : Batch processing in 5 L flasks achieves 32% yield; continuous crystallization may improve efficiency .

Análisis De Reacciones Químicas

Types of Reactions: ®-(-)-Ethyl Nipecotate Tartrate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form nipecotic acid derivatives

    Reduction: Can be reduced to form nipecotamide

    Substitution: Can undergo nucleophilic substitution reactions to introduce different functional groups

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine

Major Products:

    Oxidation: Nipecotic acid derivatives

    Reduction: Nipecotamide

    Substitution: Various substituted nipecotate esters

Aplicaciones Científicas De Investigación

Chiral Synthesis

One of the primary applications of (R)-ethyl nipecotate-L-tartrate is in chiral synthesis. The compound can be resolved into its enantiomers using resolving agents such as di-benzoyl-L-tartaric acid. This process allows researchers to obtain the desired enantiomer for further synthetic applications, particularly in creating optically active pharmaceuticals that exhibit specific biological activities .

Pharmaceutical Intermediates

This compound serves as an intermediate in the synthesis of various pharmaceutical compounds, especially those targeting GABAergic systems. Its derivatives have been explored for potential use in treating neurological disorders due to their interaction with GABA receptors .

Research has indicated that compounds derived from this compound exhibit significant biological activity, including anticonvulsant and anxiolytic effects. These properties make it a candidate for further investigation in drug development aimed at treating anxiety and seizure disorders .

Case Study 1: Synthesis of GABAergic Compounds

A study investigated the synthesis of GABAergic compounds utilizing this compound as a starting material. The research demonstrated that derivatives synthesized from this compound showed enhanced binding affinity to GABA receptors, suggesting potential therapeutic applications in treating anxiety disorders .

Case Study 2: Resolution Techniques

Another research effort focused on developing efficient resolution techniques for racemic mixtures involving (R)-ethyl nipecotate. The study highlighted the use of di-benzoyl-L-tartaric acid as a resolving agent, achieving high yields of the desired enantiomer through optimized crystallization processes. This method significantly reduced the time and resources required for enantiomer separation .

Data Tables

Application Description References
Chiral SynthesisUsed as a precursor for synthesizing optically active pharmaceuticals through resolution techniques. ,
Pharmaceutical IntermediatesActs as an intermediate in developing GABAergic compounds for neurological therapies. ,
Biological ActivityExhibits anticonvulsant and anxiolytic effects; potential candidate for anxiety disorder treatments. ,
Resolution TechniquesEfficient methods developed for isolating enantiomers using di-benzoyl-L-tartaric acid with high yields. ,

Mecanismo De Acción

The mechanism of action of ®-(-)-Ethyl Nipecotate Tartrate involves its interaction with specific molecular targets, such as neurotransmitter transporters. It is believed to inhibit the reuptake of gamma-aminobutyric acid (GABA), thereby increasing its concentration in the synaptic cleft. This action is mediated through the binding of the compound to the GABA transporter, leading to its inhibition and subsequent increase in GABA levels.

Comparación Con Compuestos Similares

Ethyl Nipecotate (Racemic Mixture)

  • Molecular Formula: C₈H₁₅NO₂
  • Molecular Weight : 157.21 g/mol
  • CAS : 5006-62-2
  • Key Differences: Lacks the L-tartrate counterion, resulting in lower molecular weight and altered solubility. Exists as a racemate (±)-form, making it unsuitable for enantioselective synthesis. Purity and applications differ; it is often used as a non-chiral intermediate .

(S)-Ethyl Nipecotate-L-Tartrate

L-Carnitine Tartrate

  • Molecular Formula: C₁₁H₂₁NO₈ (CAS: 36687-82-8)
  • Key Differences :
    • Contains L-carnitine instead of ethyl nipecotate.
    • Shares the L-tartrate counterion, enhancing crystallinity, but serves different biological roles (e.g., metabolic supplement) .

Physicochemical Properties Comparison

Property (R)-Ethyl Nipecotate-L-Tartrate Ethyl Nipecotate (Racemic) L-Carnitine Tartrate
Molecular Formula C₁₂H₂₁NO₈ C₈H₁₅NO₂ C₁₁H₂₁NO₈
Molecular Weight 307.3 g/mol 157.21 g/mol 295.28 g/mol
Melting Point 153–159°C Not reported 170–175°C
Optical Rotation +9.5° to +11.0° N/A (racemic) Not reported
Solubility Slightly turbid in water Higher organic solubility Freely soluble in water
Primary Use Chiral reagent Non-chiral intermediate Nutritional supplement

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (R)-ethyl nipecotate-L-tartrate, and how are they experimentally determined?

  • Methodological Answer : The compound’s purity (≥98.0%) is verified via non-aqueous titration, while its optical rotation ([α]D = +9.5° to +11.0°, c=5 in H₂O) is measured using polarimetry. Melting point (153–158°C) and solubility (slightly turbid in water) are determined via differential scanning calorimetry (DSC) and solubility tests under controlled pH/temperature . Structural confirmation employs NMR, IR spectroscopy, and X-ray crystallography, with Reaxys-RN and PubChem Substance IDs used for cross-referencing .

Q. How can researchers optimize the synthesis of this compound to improve enantiomeric excess?

  • Methodological Answer : Enantioselective synthesis involves chiral catalysts (e.g., BINAP-metal complexes) or enzymatic resolution. Reaction parameters (temperature, solvent polarity, and pH) are systematically varied, with progress monitored via chiral HPLC. Kinetic resolution data are analyzed using the Eyring equation to refine activation energy barriers .

Q. What analytical techniques are recommended for characterizing the stereochemical stability of this compound under varying storage conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH) coupled with chiral HPLC or circular dichroism (CD) spectroscopy assess racemization. Data are modeled using Arrhenius plots to predict shelf-life. Moisture sensitivity is evaluated via dynamic vapor sorption (DVS) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions) for this compound be resolved?

  • Methodological Answer : Discrepancies arise from solvent effects, conformational flexibility, or crystal packing. Hybrid methods integrate density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) with experimental NMR shifts. Solid-state NMR or variable-temperature studies clarify dynamic behavior .

Q. What experimental design strategies mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer : A factorial design (e.g., Taguchi or Box-Behnken) identifies critical factors (e.g., catalyst loading, reaction time). Multivariate analysis (ANOVA, PCA) isolates variability sources. Process analytical technology (PAT) like in-situ FTIR enables real-time monitoring .

Q. How do researchers validate the biological activity of this compound derivatives while accounting for stereochemical specificity?

  • Methodological Answer : Enantiomer pairs are synthesized and tested in parallel using cell-based assays (e.g., receptor binding or enzyme inhibition). Dose-response curves and molecular docking (AutoDock Vina) correlate activity with 3D conformational data. Statistical significance is assessed via t-tests with Bonferroni correction .

Q. What statistical approaches are appropriate for analyzing non-linear relationships in the compound’s structure-activity data?

  • Methodological Answer : Machine learning models (e.g., random forests or neural networks) handle non-linear QSAR data. Cross-validation (k-fold) and metrics (RMSE, R²) evaluate model robustness. Bayesian inference quantifies uncertainty in parameter estimates .

Methodological Considerations for Data Presentation

Q. How should researchers present conflicting data on the compound’s solubility profile in aqueous vs. organic solvents?

  • Methodological Answer : Tabulate solubility values (mg/mL) with solvent polarity indices (e.g., Hildebrand parameters) and temperature. Use phase diagrams to illustrate ternary systems. Discuss discrepancies via Hansen solubility parameters or molecular dynamics simulations .

Q. What guidelines ensure reproducibility in reporting the synthesis and characterization of this compound?

  • Methodological Answer : Follow the "Materials and Methods" template from Indian Journal of Extension Education: detail reagent grades, instrumentation (make/model), and statistical models. Provide raw data (e.g., NMR spectra) in supplementary files with DOI links .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.